molecular formula C29H20N2O B11536498 N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11536498
M. Wt: 412.5 g/mol
InChI Key: VSCCIZIUGWFQCY-UHFFFAOYSA-N
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Description

N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound that features a complex structure combining an anthracene moiety with a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline typically involves a condensation reaction between anthracene-9-carbaldehyde and 3-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

    Condensation Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The anthracene moiety can undergo oxidation reactions, potentially forming anthraquinone derivatives.

    Reduction: Reduction of the imine group can lead to the formation of secondary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline is studied for its photophysical properties. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology and Medicine

The compound’s structural features suggest potential applications in medicinal chemistry. It could be explored for its interactions with biological macromolecules, possibly leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline exerts its effects depends on its application. In photonics, its mechanism involves the absorption of photons and subsequent emission of light. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-anthracen-9-ylmethylidene]-2-(4-methylphenyl)aniline: Similar structure but with a different substituent on the benzene ring.

    N-[(E)-anthracen-9-ylmethylidene]-3-(4-chloro-1,3-benzoxazol-2-yl)aniline: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the specific combination of the anthracene and benzoxazole moieties, which confer distinct photophysical and electronic properties. This makes it particularly valuable for applications in optoelectronics and potentially in medicinal chemistry.

Properties

Molecular Formula

C29H20N2O

Molecular Weight

412.5 g/mol

IUPAC Name

1-anthracen-9-yl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C29H20N2O/c1-19-8-6-15-27-28(19)31-29(32-27)22-11-7-12-23(17-22)30-18-26-24-13-4-2-9-20(24)16-21-10-3-5-14-25(21)26/h2-18H,1H3

InChI Key

VSCCIZIUGWFQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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